
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine is a complex organic compound belonging to the class of hybrid peptides It is characterized by the presence of multiple functional groups, including a morpholine ring, phenyl groups, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine typically involves multiple steps, starting with the protection of amino acids using the Boc group. The key steps include:
Protection of Amino Acids: The amino acids phenylalanine (phe), valine (val), and morpholine are protected using the Boc group to prevent unwanted reactions during the synthesis.
Peptide Bond Formation: The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Introduction of the Psi Group: The psi (ψ) group, which is a pseudo-peptide bond, is introduced through a specific reaction involving the hydroxyl group (CH(OH)CH2).
Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed for large-scale production and purification.
Chemical Reactions Analysis
Types of Reactions
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (CH(OH)CH2) can be oxidized to form a carbonyl group (C=O) using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Halogens (e.g., Br2), Nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and pseudo-peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in drug design and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to mimic natural peptides, thereby influencing biological pathways. The psi group (ψ) plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Boc-phepsi(CH(OH)CH2)phe-val-phe
- Boc-phepsi(CH(OH)CH2)phe-val
- Boc-phepsi(CH(OH)CH2)phe
Uniqueness
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Properties
CAS No. |
150736-68-8 |
|---|---|
Molecular Formula |
C42H56N4O7 |
Molecular Weight |
728.9 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34?,35+,36+,37+/m1/s1 |
InChI Key |
NAJDZKGRZBLNON-HUIYFVCCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)
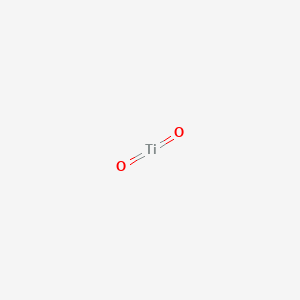



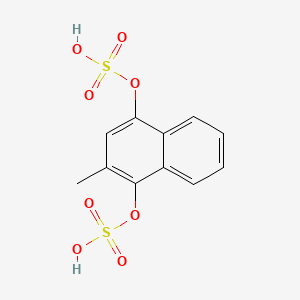
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
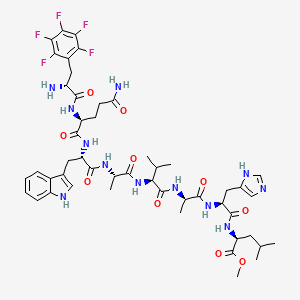
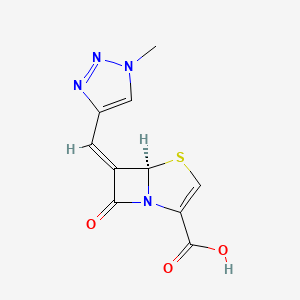
![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)
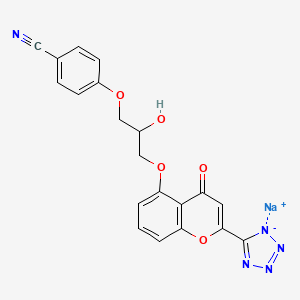
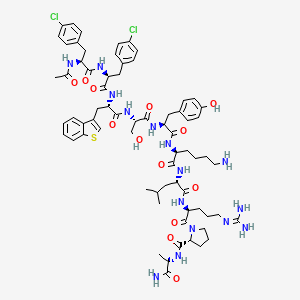
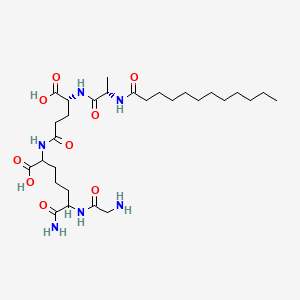
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
